REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([CH2:10][C:11]#[N:12])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[OH-].[Na+].Br[CH2:16][CH2:17]Cl>C1(C)C=CC=CC=1.[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-].O>[CH2:3]1[C:4]2[C:9](=[CH:8][CH:7]=[C:6]([C:10]3([C:11]#[N:12])[CH2:17][CH2:16]3)[CH:5]=2)[CH2:1][CH2:2]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=CC(=CC=C12)CC#N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
92.6 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (petroleum ether:ethyl acetate=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2=CC=C(C=C12)C1(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 15.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |